molecular formula C13H9ClN2O2S B2467394 6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-06-8

6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2467394
CAS RN: 422527-06-8
M. Wt: 292.74
InChI Key: VHEONRISYDAGIL-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule that contains several functional groups and rings . It has a quinazolinone core, which is a type of heterocyclic compound. This core is substituted with a furan ring, a sulfur atom, and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a furan ring, and substituents including a chlorine atom and a sulfur atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Quinazolinones and furans are both reactive moieties that can undergo a variety of chemical reactions . For example, the quinazolinone could react with nucleophiles at the carbonyl site, while the furan could undergo electrophilic aromatic substitution .

Scientific Research Applications

Pharmacological Potential

6-Chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been extensively studied for their pharmacological potential. One of the significant applications includes its role in the development of anticonvulsant agents. A study highlights the design, synthesis, and evaluation of novel quinazolin-4(3H)-one derivatives, showing promising results in the 6 Hz psychomotor seizure test, suggesting its potential utility in managing seizures (Kumar et al., 2011).

Antihistaminic Activity

The compound and its variations have been investigated for their H1-antihistaminic activity. Several studies have synthesized novel triazolo and quinazolinone derivatives, exhibiting significant protection against histamine-induced bronchospasm in animal models. These compounds have shown comparable or superior efficacy to standard antihistaminic agents with minimal sedation, indicating their potential as a new class of antihistamines (Alagarsamy et al., 2007; Alagarsamy & Parthiban, 2012; Alagarsamy et al., 2009).

Anti-inflammatory and Antimicrobial Activities

Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds have exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest the therapeutic potential of these compounds in treating inflammatory conditions and microbial infections (Murti et al., 2011; Santagati et al., 1999).

Antidiabetic Potential

The compound has also been investigated for its hypoglycemic effects. A study focused on synthesizing quinazoline-sulfonylurea conjugates and evaluating their hypoglycemic effects in diabetic animal models. These conjugates exhibited a significant reduction in blood glucose levels and improved insulin action, suggesting their potential in managing diabetes (Abou-Seri et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazolinone derivatives have biological activity and are used in medicinal chemistry . For example, some quinazolinones have been found to have antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-8-3-4-11-10(6-8)12(17)16(13(19)15-11)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEONRISYDAGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

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